molecular formula C25H21N3O4 B11017974 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11017974
M. Wt: 427.5 g/mol
InChI Key: KXPYIQDGCSBZDB-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones.

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which can have different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription . This leads to the disruption of cellular processes and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-aryl-dihydroisoindoloquinolin-11-ones
  • 5-vinyl dihydroisoindoloquinolin-11-ones

Uniqueness

Compared to similar compounds, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide exhibits unique structural features that contribute to its distinct biological activities. Its specific substitution pattern and functional groups enhance its ability to interact with biological targets, making it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H21N3O4/c1-32-17-12-10-16(11-13-17)14-26-22(29)15-27-23-18-6-2-3-7-19(18)25(31)28(23)21-9-5-4-8-20(21)24(27)30/h2-13,23H,14-15H2,1H3,(H,26,29)

InChI Key

KXPYIQDGCSBZDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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